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molecular formula C12H15NO3 B8404089 4,5-Dimethoxyindane-1-carboxamide

4,5-Dimethoxyindane-1-carboxamide

Cat. No. B8404089
M. Wt: 221.25 g/mol
InChI Key: OKHPGGLREZCPFD-UHFFFAOYSA-N
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Patent
US07998978B2

Procedure details

The mixture of 4,5-dimethoxyindane-1-carboxamide (8.4 g, 38.0 mmol), KOH (6.4 g, 114.0 mmol), MeOH (31.0 mL) and water (62 mL) was heated to refluxed for 14 h. The reaction mixture was cooled to room temperature, and MeOH was removed in vacuo. The residue was diluted by 50 mL of water, and the aqueous mixture was extracted with EtOAc (50×2). The aqueous layer was added conc. HCl to adjusted pH ˜1. The solid was filtered, washed by water (100 mL), and dried over P2O5 to afford 4,5-dimethoxyindane-1-carboxylic acid as off-white solid (7.7 g, 92%). M. P.: 128-130° C.
Quantity
8.4 g
Type
reactant
Reaction Step One
Name
Quantity
6.4 g
Type
reactant
Reaction Step One
Name
Quantity
31 mL
Type
reactant
Reaction Step One
Name
Quantity
62 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:11]([O:12][CH3:13])=[CH:10][CH:9]=[C:8]2[C:4]=1[CH2:5][CH2:6][CH:7]2[C:14](N)=[O:15].[OH-:17].[K+].CO>O>[CH3:1][O:2][C:3]1[C:11]([O:12][CH3:13])=[CH:10][CH:9]=[C:8]2[C:4]=1[CH2:5][CH2:6][CH:7]2[C:14]([OH:15])=[O:17] |f:1.2|

Inputs

Step One
Name
Quantity
8.4 g
Type
reactant
Smiles
COC1=C2CCC(C2=CC=C1OC)C(=O)N
Name
Quantity
6.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
31 mL
Type
reactant
Smiles
CO
Name
Quantity
62 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to refluxed for 14 h
Duration
14 h
CUSTOM
Type
CUSTOM
Details
MeOH was removed in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted by 50 mL of water
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture was extracted with EtOAc (50×2)
ADDITION
Type
ADDITION
Details
The aqueous layer was added conc. HCl to adjusted pH ˜1
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed by water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over P2O5

Outcomes

Product
Name
Type
product
Smiles
COC1=C2CCC(C2=CC=C1OC)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.7 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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